molecular formula C17H20N4O4S B14120236 (R)-3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

(R)-3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B14120236
M. Wt: 376.4 g/mol
InChI Key: GYMUICRGFXXXBQ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a quinoxaline ring substituted with a nitro group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis and scalability .

Chemical Reactions Analysis

Types of Reactions

®-3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

®-3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the quinoxaline ring can intercalate with DNA or interact with enzymes. These interactions can disrupt normal cellular processes, leading to antimicrobial or inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoxalin-2(1H)-one derivatives: These compounds share the quinoxaline core structure and exhibit similar biological activities.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring that show comparable chemical reactivity and applications.

    Nitroaromatic compounds: Molecules with nitro groups that undergo similar redox reactions

Uniqueness

®-3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the quinoxaline and pyrrolidine rings, along with the nitro group, makes it a versatile compound for various applications .

Properties

Molecular Formula

C17H20N4O4S

Molecular Weight

376.4 g/mol

IUPAC Name

tert-butyl (3R)-3-(6-nitroquinoxalin-2-yl)sulfanylpyrrolidine-1-carboxylate

InChI

InChI=1S/C17H20N4O4S/c1-17(2,3)25-16(22)20-7-6-12(10-20)26-15-9-18-14-8-11(21(23)24)4-5-13(14)19-15/h4-5,8-9,12H,6-7,10H2,1-3H3/t12-/m1/s1

InChI Key

GYMUICRGFXXXBQ-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.